

Octyl Isobutyrate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octyl isobutyrate*

Cat. No.: B085545

[Get Quote](#)

An In-depth Examination of a Key Volatile Organic Compound in Flavor, Fragrance, and Beyond

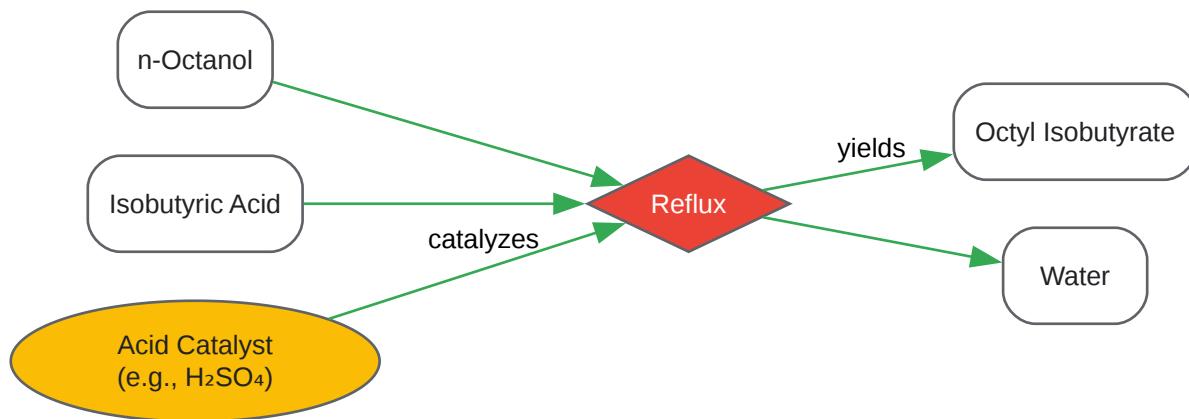
Abstract

Octyl isobutyrate is a volatile organic compound (VOC) recognized for its characteristic fruity, green, and slightly waxy aroma and taste.[1][2][3] This ester of octanol and isobutyric acid is a significant component in the flavor and fragrance industries, valued for its application in creating green apple, citrus, and other fruit-like notes in a variety of consumer products.[1][4] It is also found naturally as a volatile component in several plants and fruits, including hops, grapefruit juice, and babaco fruit.[2] This technical guide provides a detailed overview of the chemical and physical properties, synthesis, analytical protocols, and the role of **octyl isobutyrate** as a VOC, with a focus on its interaction with sensory signaling pathways. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

Octyl isobutyrate is a colorless to pale yellow liquid with the chemical formula C₁₂H₂₄O₂.[1][4][5] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Octyl Isobutyrate**


Property	Value	Source(s)
IUPAC Name	octyl 2-methylpropanoate	[2]
Synonyms	n-Octyl isobutyrate, Caprylyl isobutyrate	[2][6]
CAS Number	109-15-9	[1][2][4]
Molecular Formula	C12H24O2	[1][2][4][6][7]
Molecular Weight	200.32 g/mol	[4][6][7][8]
Appearance	Colorless to pale yellow liquid	[1][5][8]
Odor Profile	Fresh, green, fruity, waxy, with citrus and apple notes	[1][3][4]
Taste Profile	Creamy, waxy, fruity, earthy, fatty at 30 ppm	[3][8]
Boiling Point	245 °C (at 760 mmHg)	[2][3][4]
Melting Point	-56 °C (estimate)	[4]
Density	0.856 g/mL at 25 °C	[3]
Refractive Index	1.421 at 20 °C	[3]
Vapor Pressure	0.061 mmHg at 25 °C	[1]
Solubility	Insoluble in water; soluble in alcohol and organic solvents	[4][5][8]
Flash Point	105 °C (closed cup)	[4][5]
LogP (o/w)	4.7 (estimated)	[1]
FEMA Number	2808	[5][6][8]

Synthesis of Octyl Isobutyrate

Octyl isobutyrate can be synthesized through several methods, with Fischer esterification and enzymatic synthesis being the most common.

Fischer Esterification

This classic method involves the acid-catalyzed reaction of n-octanol with isobutyric acid.

[Click to download full resolution via product page](#)

Fischer Esterification of **Octyl Isobutyrate**.

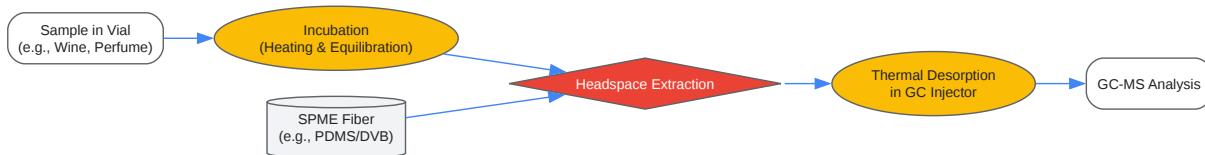
Experimental Protocol: Fischer Esterification

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of n-octanol and isobutyric acid.
- Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
- Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude **octyl isobutyrate** can then be purified by vacuum distillation.^{[6][9][10][11]}

Enzymatic Synthesis (Transesterification)

Enzymatic synthesis is a greener alternative that utilizes lipases as biocatalysts. This method often employs transesterification, where an existing ester reacts with an alcohol to form a new ester.

Experimental Protocol: Lipase-Catalyzed Transesterification


- Reactants: Combine n-octanol and an acyl donor such as vinyl isobutyrate in a solvent-free system or an organic solvent.
- Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, *Candida antarctica* lipase B) to the mixture.[12][13][14]
- Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with agitation (e.g., orbital shaker).[13]
- Monitoring: Monitor the formation of **octyl isobutyrate** using GC analysis of aliquots taken at regular intervals.
- Enzyme Removal and Product Isolation: Once equilibrium is reached, separate the immobilized enzyme by filtration for potential reuse. The product can be isolated from the reaction mixture, often by vacuum distillation.[13]

Analytical Methodologies

The analysis of **octyl isobutyrate**, as a volatile compound, is predominantly carried out using gas chromatography coupled with mass spectrometry (GC-MS). Headspace sampling techniques are particularly well-suited for its extraction from complex matrices.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile compounds in various samples, including food, beverages, and perfumes.[1][2][15][16][17][18]

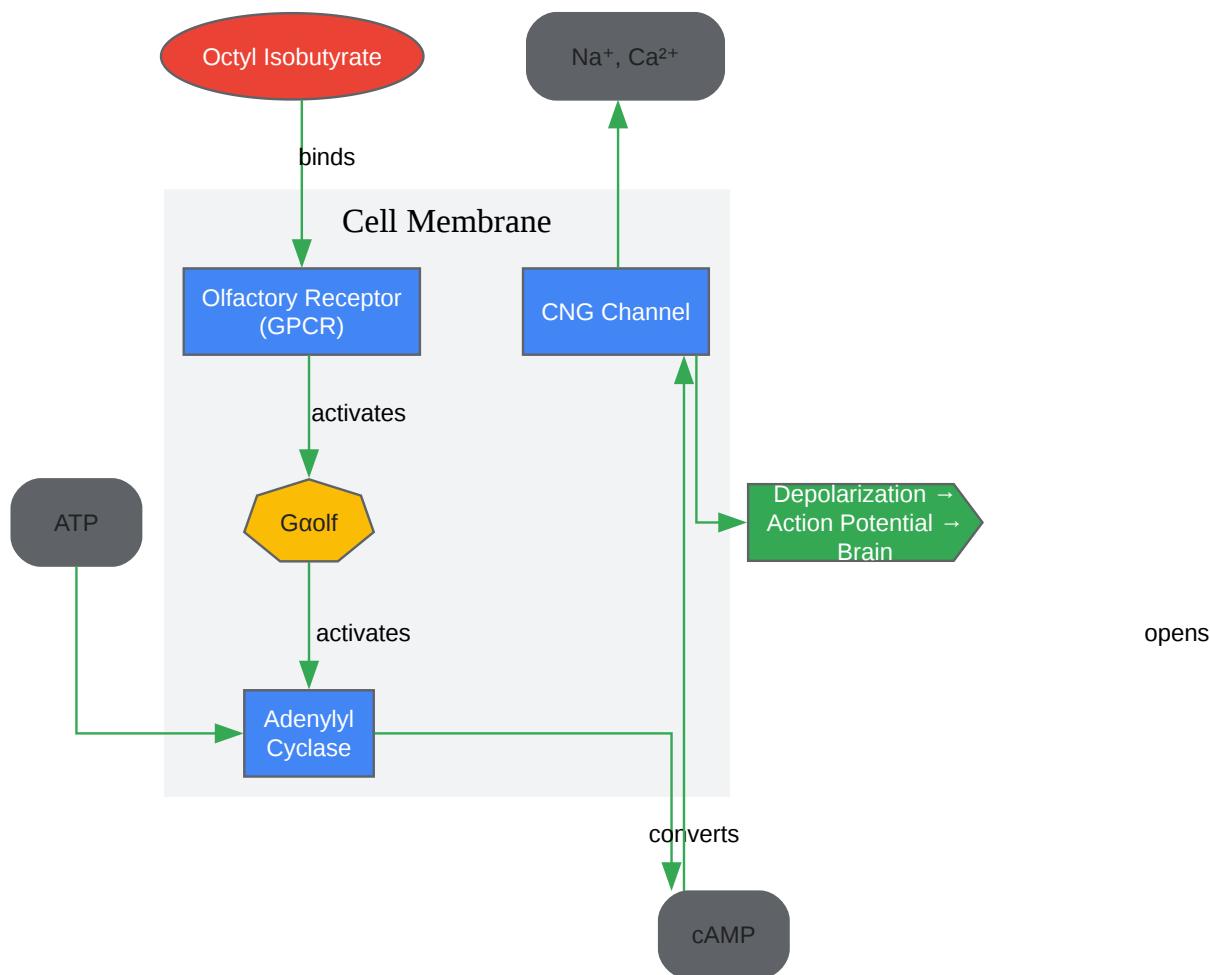
[Click to download full resolution via product page](#)

HS-SPME-GC-MS Workflow for VOC Analysis.

Experimental Protocol: HS-SPME-GC-MS Analysis of **Octyl Isobutyrate** in Wine

- Sample Preparation: Place a 5 mL aliquot of wine into a 20 mL headspace vial. Add 1 g of NaCl to enhance the release of volatile compounds. Seal the vial with a PTFE/silicone septum.[15]
- Extraction: Equilibrate the sample at 40°C for 15 minutes. Expose a pre-conditioned SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace for 30 minutes with agitation.[19]
- Desorption and GC-MS Analysis:
 - Injector: Desorb the fiber in the GC injector at 250°C for 5 minutes in splitless mode.[19]
 - Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Start at 40°C for 3 minutes, ramp to 230°C at 5°C/min, and hold for 10 minutes.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - MS Parameters: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-350.
- Identification: Identify **octyl isobutyrate** by comparing its mass spectrum and retention index with those of an authentic standard and library data (e.g., NIST).

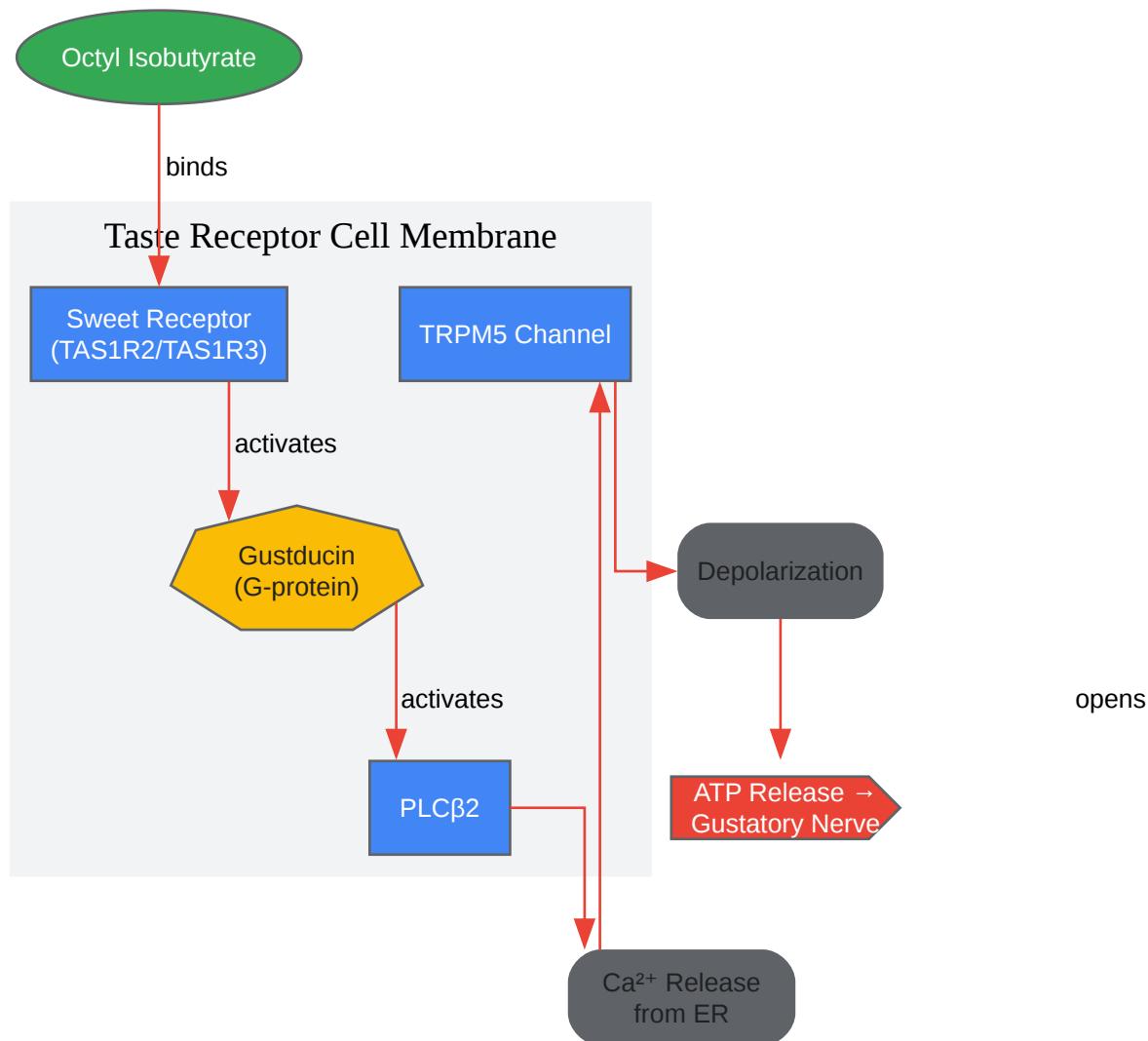
Table 2: Kovats Retention Indices for **Octyl Isobutyrate**


Stationary Phase	Retention Index
Non-polar (e.g., DB-1, HP-5MS)	1329 - 1394
Polar (e.g., Supelcowax-10)	1543

Role as a Volatile Organic Compound (VOC) Sensory Perception: Interaction with Olfactory and Gustatory Pathways

As a VOC, the primary interaction of **octyl isobutyrate** with biological systems is through the senses of smell and taste. These are mediated by G-protein coupled receptor (GPCR) signaling pathways.

Olfactory Pathway:


When **octyl isobutyrate** is inhaled, it binds to olfactory receptors (ORs) in the olfactory epithelium. This initiates a signal transduction cascade.^[20] The binding of the odorant to the OR activates an olfactory-specific G-protein (Golf), which in turn activates adenylyl cyclase.^{[21][22]} This leads to an increase in intracellular cyclic AMP (cAMP), which opens cyclic nucleotide-gated ion channels, causing depolarization of the olfactory receptor neuron and the transmission of a signal to the brain.^{[20][21][22]}

[Click to download full resolution via product page](#)

Olfactory Signal Transduction Pathway.

Gustatory Pathway:

The fruity and sweet taste of **octyl isobutyrate** is likely perceived through the sweet taste receptor, a heterodimer of TAS1R2 and TAS1R3, which is also a GPCR.[23][24] The binding of a sweet substance activates this receptor, leading to a downstream signaling cascade that involves the activation of phospholipase C β 2 (PLC β 2).[24] This results in the release of intracellular calcium, which opens TRPM5 ion channels, leading to cell depolarization and the release of ATP as a neurotransmitter to signal to the gustatory nerves.[23]

[Click to download full resolution via product page](#)

Sweet Taste Signal Transduction Pathway.

Environmental Fate

As a VOC, **octyl isobutyrate** can be released into the atmosphere from its various applications in consumer products. Environmental assessments have shown that **octyl isobutyrate** is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[15][25] Its risk quotients, based on current usage volumes, are less than 1.[25] The dominant atmospheric degradation process for volatile esters is reaction with hydroxyl (OH) radicals during the daytime.[26] This photochemical degradation leads to relatively short atmospheric lifetimes, typically on the order of hours, suggesting that long-range atmospheric transport is unlikely.[26]

Table 3: Environmental Fate Parameters (Estimated)

Parameter	Value	Source
Henry's Law Constant	2.25E-003 atm·m ³ /mole	GWDG
Atmospheric Lifetime	Short (hours)	[26]
PBT Assessment	Not PBT	[15] [25]

Safety and Toxicology

Octyl isobutyrate has been evaluated for safety in its use as a fragrance and flavor ingredient. Toxicological data indicates a low order of acute toxicity.

Table 4: Toxicological Data

Endpoint	Result	Species	Source
Acute Oral LD50	> 5 g/kg	Rat	[2]
Acute Dermal LD50	> 5 g/kg	Rabbit	[2]
Genotoxicity	Not expected to be genotoxic	(Read-across from hexyl isobutyrate)	[15] [25] [27]
Skin Sensitization	No Expected Sensitization Induction Level (NESIL) of 7000 µg/cm ²	(Read-across from hexyl 2-methylbutyrate)	[25] [27]
Phototoxicity	Not expected to be phototoxic/photoallergenic	(Based on UV/Vis spectra)	[25] [27]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[\[2\]](#)

Applications

The primary applications of **octyl isobutyrate** are in the flavor and fragrance industries.

- Flavors: It is used to impart fruity and green apple notes to candies, beverages, syrups, and a variety of other food products.[\[1\]](#)[\[4\]](#)
- Fragrances: It provides a fresh, green, and fruity top note in perfumes, colognes, detergents, and room sprays.[\[1\]](#)[\[4\]](#)

Conclusion

Octyl isobutyrate is a versatile volatile organic compound with significant applications in the flavor and fragrance industries. Its well-characterized chemical and physical properties, along with established methods for its synthesis and analysis, make it a valuable tool for product formulators. Its interaction with olfactory and gustatory receptors is governed by GPCR signaling pathways, a fundamental mechanism in chemosensory perception. From an environmental and toxicological perspective, **octyl isobutyrate** is considered safe for its intended uses at current consumption levels. This guide provides a foundational resource for researchers and professionals working with this important flavor and fragrance ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. ijoyer.com [ijoyer.com]
- 4. Henry's Law Constants henry.mpch-mainz.gwdg.de
- 5. cerritos.edu [cerritos.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. Octyl isobutyrate | C12H24O2 | CID 61024 - PubChem pubchem.ncbi.nlm.nih.gov
- 8. scbt.com [scbt.com]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. mdpi.com [mdpi.com]
- 13. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dl.begellhouse.com [dl.begellhouse.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 21. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. RIFM fragrance ingredient safety assessment, octyl isobutyrate, CAS Registry Number 109-15-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- To cite this document: BenchChem. [Octyl Isobutyrate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085545#octyl-isobutyrate-as-a-volatile-organic-compound-voc>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com